molecular formula C8H12N4O4 B7095351 4-(3-Azidopropanoyl)morpholine-2-carboxylic acid

4-(3-Azidopropanoyl)morpholine-2-carboxylic acid

Cat. No.: B7095351
M. Wt: 228.21 g/mol
InChI Key: KCRIMCHLCJLAGH-UHFFFAOYSA-N
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Description

4-(3-Azidopropanoyl)morpholine-2-carboxylic acid is a synthetic organic compound that features a morpholine ring substituted with an azidopropanoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azidopropanoyl)morpholine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and substitution reactions, as well as employing robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azidopropanoyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Triazole derivatives.

Scientific Research Applications

4-(3-Azidopropanoyl)morpholine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Azidopropanoyl)morpholine-2-carboxylic acid depends on its specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Azidopropanoyl)morpholine-2-carboxylic acid is unique due to the combination of its morpholine ring, azidopropanoyl group, and carboxylic acid group. This combination provides a versatile scaffold for various chemical reactions and applications, particularly in the fields of medicinal chemistry and materials science .

Properties

IUPAC Name

4-(3-azidopropanoyl)morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c9-11-10-2-1-7(13)12-3-4-16-6(5-12)8(14)15/h6H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRIMCHLCJLAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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